
1-Bromo-2-(2-methylpropoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C9H17BrO It is a brominated cyclopentane derivative, where a bromine atom is attached to the cyclopentane ring, and a 2-methylpropoxy group is attached to the second carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methylpropoxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(2-methylpropoxy)cyclopentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction parameters and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(2-methylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substituted cyclopentane derivatives (e.g., 2-(2-methylpropoxy)cyclopentanol, 2-(2-methylpropoxy)cyclopentene).
- Alkenes (e.g., 2-(2-methylpropoxy)cyclopentene).
- Alcohols and ketones (e.g., 2-(2-methylpropoxy)cyclopentanone).
Applications De Recherche Scientifique
1-Bromo-2-(2-methylpropoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclopentane involves its interaction with various molecular targets and pathways. The bromine atom and the 2-methylpropoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylcyclopentane: Similar structure but lacks the 2-methylpropoxy group.
2-Bromo-1-(2-methylpropoxy)cyclopentane: Isomeric compound with different substitution pattern.
1-Bromo-2-(2-methylpropoxy)cyclohexane: Similar functional groups but with a cyclohexane ring instead of cyclopentane.
Uniqueness: 1-Bromo-2-(2-methylpropoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group on the cyclopentane ring
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1-bromo-2-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
Clé InChI |
WOTIWTWAYFXLHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


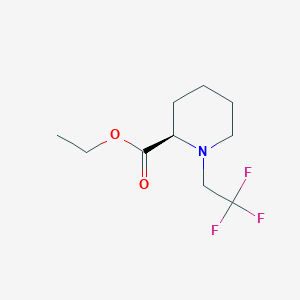
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
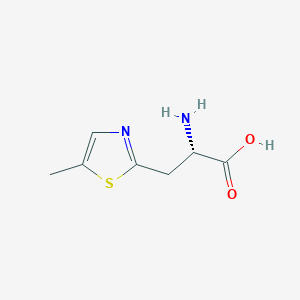
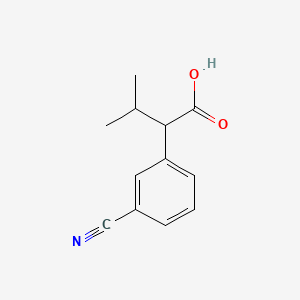

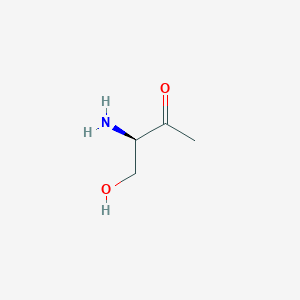
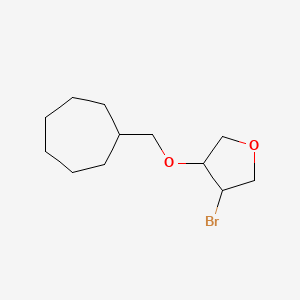

![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

